Product packaging for Dimethyltetraphenylcyclotrisiloxane(Cat. No.:CAS No. 1438-86-4)

Dimethyltetraphenylcyclotrisiloxane

Cat. No.: B3047748
CAS No.: 1438-86-4
M. Wt: 470.7 g/mol
InChI Key: QLEMFNDSSPDDRW-UHFFFAOYSA-N
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Description

The Significance of Cyclotrisiloxanes in Polymer Science

Cyclotrisiloxanes, which are three-membered rings of alternating silicon and oxygen atoms (-(Si-O)₃-), are particularly significant monomers in polymer science. Due to their high ring strain, they are highly reactive and undergo ring-opening polymerization much more readily than their larger, less-strained counterparts like cyclotetrasiloxanes (D₄). gelest.comchemeo.com This high reactivity allows for kinetically controlled polymerizations, enabling the synthesis of well-defined polymers with narrow molecular weight distributions and complex architectures, such as block copolymers. nih.govmdpi.com The polymerization can be initiated by either anionic or cationic catalysts, providing a versatile toolkit for polymer chemists to create a wide array of polysiloxane structures. nih.govgelest.com

Positioning Dimethyltetraphenylcyclotrisiloxane in Contemporary Organosilicon Research

This compound is an asymmetrically substituted monomer that holds a strategic position in modern organosilicon research. Its structure, featuring two methyl groups and four phenyl groups attached to the three silicon atoms of the cyclotrisiloxane (B1260393) ring, is a deliberate design choice to create specialty polysiloxanes. rsc.orgontosight.ai

The incorporation of phenyl groups into the siloxane backbone is a well-established strategy to enhance several key properties of the resulting polymer. researchgate.net Phenyl groups are bulky and rigid, and their presence significantly increases the thermal stability and oxidative resistance of the polysiloxane chain compared to standard polydimethylsiloxane (B3030410) (PDMS). mdpi.comresearchgate.netresearchgate.net Furthermore, the high molar refractive index of the phenyl group elevates the refractive index of the polymer, a crucial property for applications in advanced optical materials, such as LED encapsulants and high-performance coatings. nih.govresearchgate.net

Research into phenyl-substituted siloxanes, derived from monomers like this compound, is driven by the demand for materials that can perform under extreme conditions while offering unique optical properties. cfmats.comrsc.org The ring-opening polymerization of this monomer yields a polyphenylsiloxane with a specific phenyl-to-methyl group ratio, allowing for fine-tuning of properties like glass transition temperature, flexibility, and solubility. buct.edu.cn Contemporary research focuses on leveraging these characteristics for applications in fields ranging from optoelectronics to aerospace, where materials with high thermal stability, UV resistance, and a high refractive index are essential. nih.govontosight.airsc.org The ability to create precisely structured copolymers by polymerizing this compound with other cyclosiloxanes further expands its utility, enabling the creation of novel materials with a tailored balance of properties. nih.govrsc.org

Compound Properties

PropertyValue
Chemical Name This compound
Synonym 2,2-dimethyl-4,4,6,6-tetraphenylcyclotrisiloxane
CAS Number 1438-86-4 nist.gov
Molecular Formula C₂₆H₂₄O₃Si₃ ontosight.ai
Molecular Weight 470.74 g/mol chemeo.com
Triple Point 361.06 ± 0.02 K chemeo.com
Enthalpy of Fusion (at 361.10 K) 28.20 kJ/mol chemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26O3Si3 B3047748 Dimethyltetraphenylcyclotrisiloxane CAS No. 1438-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O3Si3/c1-30(2)27-31(23-15-7-3-8-16-23,24-17-9-4-10-18-24)29-32(28-30,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEMFNDSSPDDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O3Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162552
Record name Dimethyltetraphenylcyclotrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438-86-4
Record name Dimethyltetraphenylcyclotrisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyltetraphenylcyclotrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Ring Opening Polymerization of Dimethyltetraphenylcyclotrisiloxane

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of cyclosiloxanes is a well-established method for producing high molecular weight polysiloxanes with controlled structures. The reactivity of the cyclosiloxane monomer is a key factor, with cyclotrisiloxanes like dimethyltetraphenylcyclotrisiloxane being particularly susceptible to anionic attack due to their significant ring strain.

Initiation Mechanisms and Kinetics under Anionic Conditions

The initiation of AROP typically involves the nucleophilic attack of a base, such as an alkali metal hydroxide (B78521) or silanolate, on a silicon atom of the cyclotrisiloxane (B1260393) ring. This attack leads to the cleavage of a siloxane bond and the formation of a linear silanolate active center. The presence of four electron-withdrawing phenyl groups on the cyclotrisiloxane ring is expected to increase the rate of this initiation step compared to less substituted analogs like hexamethylcyclotrisiloxane (B157284) (D3). mdpi.com The phenyl groups enhance the electrophilicity of the silicon atoms, making them more susceptible to nucleophilic attack.

Table 1: Qualitative Comparison of Initiation Rates for Different Cyclotrisiloxanes in AROP

MonomerSubstituentsExpected Relative Initiation Rate
Hexamethylcyclotrisiloxane (D3)6 Methyl groupsBaseline
This compound 2 Methyl, 4 Phenyl groups Higher than D3
Hexaphenylcyclotrisiloxane6 Phenyl groupsHighest

Propagation Dynamics and Equilibrium Considerations in AROP

Propagation in AROP proceeds via the sequential attack of the growing polymer chain's terminal silanolate anion on further monomer molecules. Each propagation step regenerates the active silanolate end group, allowing the polymer chain to grow. gelest.com

A crucial aspect of AROP of cyclotrisiloxanes is the potential for "living" polymerization, where termination and chain transfer reactions are minimal. This allows for the synthesis of polymers with a narrow molecular weight distribution and controlled end-groups. researchgate.net However, intramolecular "back-biting" reactions, where the active chain end attacks a siloxane bond within its own chain to form cyclic oligomers, can disrupt the living nature of the polymerization. researchgate.net The high ring strain of the cyclotrisiloxane monomer generally favors propagation over back-biting, especially at the early stages of the reaction.

Equilibrium considerations are also important. The polymerization of cyclotrisiloxanes is a reversible process, and an equilibrium between the linear polymer and cyclic monomers will eventually be established. gelest.com For cyclotrisiloxanes, the high ring strain means the equilibrium lies heavily towards the polymer side, leading to high monomer conversions.

Influence of Reaction Parameters on AROP Pathway

Several reaction parameters significantly influence the AROP of this compound:

Initiator: The choice of initiator and its concentration affects the initiation rate and the number of growing chains. Stronger bases will lead to faster initiation.

Solvent: The polarity of the solvent can influence the state of the active species (e.g., free ions vs. ion pairs), which in turn affects the propagation rate.

Temperature: Higher temperatures generally increase the rates of both propagation and back-biting reactions. While propagation is favored, excessively high temperatures can lead to a broader molecular weight distribution due to increased side reactions.

Monomer Concentration: The initial monomer concentration directly impacts the rate of polymerization.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization offers an alternative route to polysiloxanes and can be initiated by strong protic acids or Lewis acids. gelest.com This method is particularly useful for polymerizing cyclosiloxanes with base-sensitive functional groups. mdpi.com

Exploration of Transient Intermediates (e.g., Silyloxonium Ions) in CROP

The initiation of CROP involves the protonation or coordination of a Lewis acid to an oxygen atom of the siloxane ring, leading to the formation of a highly reactive tertiary silyloxonium ion. nih.gov This ion is the primary active species responsible for ring-opening and subsequent propagation.

The propagation step involves the nucleophilic attack of a monomer molecule on the silicon atom adjacent to the positively charged oxygen in the silyloxonium ion. This results in the opening of the ring and the regeneration of the silyloxonium ion at the new chain end. The presence of phenyl groups in this compound can influence the stability and reactivity of these silyloxonium intermediates.

Kinetics and Thermodynamics of Cationic Polymerization

The kinetics of CROP are generally more complex than AROP due to the possibility of various side reactions, including chain transfer and termination. gelest.com The rate of polymerization is dependent on the concentrations of the monomer, initiator, and any co-initiator that may be present.

Thermodynamically, the driving force for CROP of cyclotrisiloxanes is, again, the relief of ring strain. wiley-vch.de The polymerization is an exothermic process, and like AROP, an equilibrium between the polymer and cyclic species will be established. mdpi.com

Table 2: General Thermodynamic Parameters for the Ring-Opening Polymerization of Cyclotrisiloxanes

Thermodynamic ParameterTypical Value/TrendSignificance
Enthalpy of Polymerization (ΔH)Negative (Exothermic)Favorable process due to relief of ring strain.
Entropy of Polymerization (ΔS)NegativeDecrease in disorder as monomer molecules form a polymer chain.
Gibbs Free Energy of Polymerization (ΔG)Negative at typical polymerization temperaturesIndicates a spontaneous polymerization process.

It is important to note that while these general principles apply, the specific kinetic and thermodynamic parameters for the cationic polymerization of this compound would require dedicated experimental studies. The steric hindrance from the four phenyl groups could potentially influence the rate of propagation compared to less substituted cyclosiloxanes.

Chain Transfer and Rearrangement Processes in CROP

Cationic ring-opening polymerization (CROP) of cyclosiloxanes is a complex process often marked by side reactions, including chain transfer and rearrangements. These reactions can significantly impact the molecular weight, polydispersity, and microstructure of the final polymer. While specific studies on 1,1-dimethyl-3,3,5,5-tetraphenylcyclotrisiloxane are not extensively detailed in the literature, the general mechanisms for CROP of cyclosiloxanes provide a framework for understanding its behavior.

In CROP, the active species are typically silylenium ions or activated monomer complexes. Chain transfer reactions can occur intermolecularly or intramolecularly. Intermolecular chain transfer to the polymer is a common event where the active center of a growing chain attacks a siloxane bond in the backbone of another polymer chain. This leads to a scrambling of the chain lengths and a broadening of the molecular weight distribution.

Intramolecular chain transfer, often termed "back-biting," involves the attack of the growing chain end on a siloxane linkage within its own chain. This process results in the formation of new cyclic species, which can be of different sizes than the original monomer. For phenyl-substituted cyclosiloxanes, the steric bulk of the phenyl groups can influence the propensity for back-biting reactions.

Rearrangements of the polymer backbone can also occur, leading to a randomization of the monomer units in copolymers or changes in the stereochemistry of the polymer chain. The presence of bulky tetraphenyl substitution in 1,1-dimethyl-3,3,5,5-tetraphenylcyclotrisiloxane is expected to influence the kinetics and thermodynamics of these transfer and rearrangement processes, although specific data remains a subject for further research.

Organocatalytic Ring-Opening Polymerization (OROP)

Organocatalytic ring-opening polymerization has emerged as a powerful, metal-free alternative for the synthesis of well-defined polysiloxanes. nih.govmdpi.com This method offers excellent control over the polymerization process, leading to polymers with predictable molecular weights and narrow polydispersities. nih.gov

The OROP of cyclotrisiloxanes, including phenyl-substituted variants, is effectively catalyzed by strong organic bases. nih.govrsc.orgresearchgate.net These catalysts operate through a nucleophilic or basic mechanism, activating either the monomer or the initiator/growing chain. Common classes of organocatalysts include:

Amidines: Such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Guanidines: Such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). rsc.org

Phosphazene bases: Such as t-BuP4.

Proazaphosphatranes. rsc.orgresearchgate.net

The catalytic activity of these strong organic bases is closely related to their Brønsted basicity. rsc.orgresearchgate.net Guanidines, in particular those with an R–N=C(N)–NH–R' unit, have demonstrated high catalytic activity. rsc.orgresearchgate.net The mechanism generally involves the activation of a protic initiator, such as water or an alcohol, by the base. This generates a more nucleophilic species that initiates the ring-opening of the cyclosiloxane monomer.

For the polymerization of 1,1-dimethyl-3,3,5,5-tetraphenylcyclotrisiloxane, the bulky phenyl groups would influence the approach of the catalyst and the initiated species to the silicon center. However, the underlying principle of activation by the strong organic base remains the same.

A key feature of the OROP of cyclotrisiloxanes with strong organic bases is the initiator/chain-end activation mechanism. nih.govrsc.orgresearchgate.net When water is used as an initiator, the strong organic base deprotonates the water molecule, forming a hydroxide ion that acts as the nucleophile to open the first cyclosiloxane ring. rsc.orgresearchgate.net This creates a silanol-terminated polymer chain.

In subsequent propagation steps, the organic base activates the terminal silanol (B1196071) group of the growing polymer chain. rsc.orgresearchgate.net This deprotonation generates a highly nucleophilic silanolate anion, which then attacks another monomer molecule, thus propagating the chain. rsc.orgresearchgate.net This process is repeated, allowing for the controlled growth of the polymer chain. nih.govrsc.orgresearchgate.net The use of silanols as initiators also proceeds through this chain-end activation mechanism. rsc.org

This mechanism is crucial for achieving a controlled polymerization, as the concentration of active species is determined by the equilibrium between the dormant silanol-terminated chains and the activated silanolate species.

The organocatalytic ROP of cyclotrisiloxanes can proceed in a controlled and living fashion, which allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (polydispersity index, Đ, close to 1.0). nih.govrsc.orgresearchgate.net This level of control is achieved because side reactions like chain transfer and termination are significantly suppressed. rsc.orgresearchgate.net

The living nature of the polymerization enables the synthesis of block copolymers by the sequential addition of different cyclosiloxane monomers. rsc.orgresearchgate.net For instance, a living polymer of 1,1-dimethyl-3,3,5,5-tetraphenylcyclotrisiloxane could be further reacted with another cyclosiloxane to create a diblock copolymer. Furthermore, the living chain ends can be terminated with functionalized chlorosilanes to introduce specific end-groups to the polymer chain. nih.govrsc.orgresearchgate.net

The table below summarizes the results for the organocatalytic polymerization of a related phenyl-substituted cyclotrisiloxane, demonstrating the high degree of control achievable.

InitiatorCatalystMonomerMn ( kg/mol )ĐReference
WaterGuanidine (B92328)1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane2.64–102.31.03–1.16 researchgate.net
SilanolGuanidine1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxaneControlledNarrow rsc.org

Comparative Analysis of this compound Polymerization Mechanisms

The choice between CROP and OROP for the polymerization of 1,1-dimethyl-3,3,5,5-tetraphenylcyclotrisiloxane has significant implications for the resulting polymer's properties and structure.

FeatureCationic Ring-Opening Polymerization (CROP)Organocatalytic Ring-Opening Polymerization (OROP)
Catalyst/Initiator Strong acids (e.g., triflic acid), Lewis acids.Strong organic bases (e.g., guanidines, amidines). rsc.orgresearchgate.net
Mechanism Electrophilic attack on the siloxane bond, formation of silylenium ions.Nucleophilic attack by an activated initiator/chain end. rsc.orgresearchgate.net
Control Often poor due to prevalent chain transfer and back-biting reactions.Excellent control, leading to predictable molecular weights and narrow Đ. nih.govrsc.orgresearchgate.net
Living Character Difficult to achieve due to side reactions.Can be living, allowing for block copolymer synthesis and end-group functionalization. nih.govrsc.orgresearchgate.net
Side Reactions Frequent chain transfer and rearrangement, leading to broad Đ and cyclic byproducts.Minimized side reactions under optimized conditions. rsc.org
Monomer Scope Generally applicable to various cyclosiloxanes.Highly effective for strained cyclotrisiloxanes. rsc.orgresearchgate.net

Copolymerization Strategies and Advanced Polysiloxane Architectures from Dimethyltetraphenylcyclotrisiloxane

Synthesis of Statistical Copolymers with Other Cyclosiloxanes

Statistical copolymers are synthesized to create materials with properties that are an average of the constituent homopolymers, or to introduce specific functionalities randomly along a polymer chain. The equilibrium ring-opening polymerization (ROP) of a mixture of cyclosiloxane monomers is a common and effective method for producing statistical copolymers. gelest.com In this process, an initiator cleaves the Si-O bonds in the cyclic monomers, and the resulting reactive chain ends attack other rings, leading to chain growth. Simultaneously, back-biting and chain-transfer reactions occur, which scramble the monomer units along the chain, resulting in a random distribution. encyclopedia.pub

When dimethyltetraphenylcyclotrisiloxane is copolymerized with other cyclosiloxanes, such as hexamethylcyclotrisiloxane (B157284) (D₃) or octamethylcyclotetrasiloxane (B44751) (D₄), the resulting statistical copolymer combines the flexibility and low-temperature properties of dimethylsiloxane units with the high thermal stability and refractive index of dimethyl- and diphenyl-siloxane units. researchgate.net

Key aspects of this synthesis include:

Initiators: A wide variety of anionic initiators, such as potassium hydroxide (B78521) (KOH) or lithium silanolates, can be used to drive the system to equilibrium. gelest.comencyclopedia.pub

Monomer Reactivity: The significant difference in reactivity between the highly strained this compound and less strained monomers like D₄ can present challenges in achieving a truly random copolymer. gelest.comresearchgate.net However, under equilibrium conditions, a statistical distribution is the thermodynamically favored outcome.

Organocatalysis: Modern organocatalytic systems, using strong organic bases, have also been demonstrated to be effective for the controlled synthesis of statistical copolymers from different cyclotrisiloxanes, offering an alternative to traditional anionic methods. nih.gov

The properties of the final copolymer can be precisely tuned by adjusting the feed ratio of the comonomers. This strategy allows for the creation of a wide range of materials with tailored characteristics for applications such as high-performance elastomers, coatings, and optical materials.

Table 1: Synthesis Strategies for Statistical Polysiloxanes | Parameter | Description | Relevance to this compound | Reference | | :--- | :--- | :--- | :--- | | Polymerization Method | Equilibrium Ring-Opening Polymerization (ROP) | Most common method to achieve a random distribution of monomer units. | gelest.com | | Common Comonomers | Hexamethylcyclotrisiloxane (D₃), Octamethylcyclotetrasiloxane (D₄) | Allows for the introduction of flexible dimethylsiloxane units to balance the rigidity of phenyl-containing units. | researchgate.net | | Typical Initiators | Alkali metal hydroxides (e.g., KOH), silanolates, or organolithium compounds. | A broad range of initiators can be used as thermodynamic control dictates the final product structure. | gelest.comencyclopedia.pub | | Key Outcome | A polymer chain with a random sequence of dimethylsiloxane and phenyl-substituted siloxane units. | gelest.com | | Advantage | Enables fine-tuning of bulk properties like thermal stability, refractive index, and mechanical strength by varying monomer ratios. | researchgate.net |

Precision Synthesis of Block Copolymers (e.g., Triblock Copolymers)

Block copolymers are composed of two or more distinct homopolymer blocks linked together. This structure allows for the combination of disparate properties, such as hydrophobicity and hydrophilicity, or rigidity and flexibility, within a single macromolecule. For polysiloxanes, the precision synthesis of block copolymers is primarily achieved through living anionic ring-opening polymerization (AROP). nih.gov

The high reactivity of cyclotrisiloxanes like this compound makes them ideal candidates for living AROP. The process involves two key conditions: fast and complete initiation, and a propagation rate that is significantly faster than any side reactions, such as back-biting or chain scrambling. gelest.com Under these conditions, polymer chains grow in parallel without termination.

The synthesis of a triblock copolymer, for instance an ABA type, would proceed via sequential monomer addition:

First Block Synthesis: The first monomer (e.g., hexamethylcyclotrisiloxane, D₃) is polymerized using an initiator like sec-butyllithium (B1581126) to form a living polydimethylsiloxane (B3030410) block (Block A).

Second Block Synthesis: Once the first monomer is consumed, the second monomer (this compound) is introduced. It begins to polymerize from the active ends of the first block, forming a living diblock copolymer (A-B).

Third Block Synthesis: A third monomer can be added, or a coupling agent can be used to link two living A-B diblocks together to form an A-B-A triblock copolymer.

This methodology allows for the creation of well-defined block copolymers with controlled block lengths and narrow molecular weight distributions (polydispersity index often below 1.1). gelest.comnih.gov Such materials are crucial for applications in thermoplastic elastomers, surfactants, and nanostructured materials. researchgate.netnih.gov

Table 2: Living Anionic ROP for Polysiloxane Block Copolymers

Step Action Description Reference
1. Initiation A suitable initiator (e.g., organolithium) is used to open the first cyclosiloxane monomer. Creates a living polymer chain with a reactive anionic end. encyclopedia.pubnih.gov
2. Propagation (Block 1) The first monomer polymerizes until fully consumed. Forms the first block of the copolymer with a controlled length. gelest.com
3. Sequential Addition A second, different cyclosiloxane monomer (e.g., this compound) is added. The living end of the first block initiates the polymerization of the second monomer. nih.gov
4. Propagation (Block 2) The second monomer polymerizes from the end of the first block. Creates a diblock copolymer. For triblocks, this step is repeated or a coupling agent is added. researchgate.netcmu.edu
5. Termination The reaction is quenched with a terminating agent (e.g., chlorosilane). Deactivates the living chain ends, yielding the final block copolymer. nih.gov

Formation of Cross-Linked Polysiloxane Networks

Cross-linked polysiloxane networks are materials in which individual polymer chains are linked together to form a three-dimensional structure. This network formation transforms the polymer from a viscous liquid or thermoplastic into a thermoset elastomer or a rigid solid, significantly enhancing its mechanical properties and solvent resistance.

Polymers derived from this compound can be designed to form such networks. The strategies typically involve the introduction of reactive functional groups into the polymer backbone or at the chain ends, which can then undergo a cross-linking reaction. nih.gov

Common cross-linking strategies applicable to these polymers include:

Hydrosilylation: This highly efficient reaction involves the addition of a silicon-hydride (Si-H) bond across a vinyl group in the presence of a platinum catalyst. To utilize this, copolymers of this compound can be synthesized with other monomers bearing either vinyl or hydride functionalities. rsc.orggoogle.com

Condensation Curing: This method relies on the reaction of terminal or side-chain silanol (B1196071) (Si-OH) groups, which can condense with each other or with a cross-linker like an alkoxysilane to form Si-O-Si linkages and a small byproduct (e.g., water or alcohol). Functional polymers can be prepared by quenching a living polymerization with a reagent that introduces silanol-precursor groups. rsc.org

Self-Restructuring: Novel methods, such as the catalyzed self-restructuring of polysiloxanes containing Si-H groups, can lead to highly branched and ultimately cross-linked networks without the need for a separate cross-linking agent. nih.gov

The presence of bulky phenyl groups from the this compound monomer within the network can impart high thermal stability and desirable optical properties to the final cross-linked material.

Architectural Control in Polysiloxane Chain Design

Beyond linear statistical and block copolymers, this compound can be used as a building block for more complex macromolecular architectures. The ability to control the structure of a polymer at the molecular level allows for the precise engineering of its properties. Living anionic ROP is the cornerstone of these advanced synthetic approaches. researchgate.net

Examples of advanced polysiloxane architectures include:

Star Polymers: By using a multifunctional initiator (an initiator with three or more reactive sites), multiple polymer chains can be grown simultaneously from a central core. Using a trifunctional initiator with this compound would result in a three-arm star polymer with a core of phenyl-substituted units. nih.gov

Graft Copolymers: These consist of a main polymer backbone with other polymer chains grafted onto it as side chains. A polysiloxane backbone containing phenyl groups can be prepared with reactive sites along its length, from which the polymerization of another monomer can be initiated. researchgate.net

Ladder-like Polymers: Polyphenylsilsesquioxanes can form rigid, double-stranded ladder structures. Block copolymers can be synthesized that incorporate a flexible PDMS block with a rigid, ladder-like polyphenylsiloxane block, offering a unique combination of properties. nih.govmdpi.com

Control over these architectures is achieved by carefully selecting initiators, monomers, and reaction conditions, often by combining living polymerization techniques with specific termination or coupling chemistries. gelest.comresearchgate.net This high degree of synthetic control is essential for developing next-generation materials for advanced applications.

Functionalization Approaches for Polysiloxanes Derived from Dimethyltetraphenylcyclotrisiloxane

Terminal Functionalization via End-Capping Reactions

Terminal functionalization, or end-capping, involves the introduction of reactive or functional groups at one or both ends of the polysiloxane chain. This is a crucial method for creating telechelic polymers, which are valuable as macromonomers, chain extenders, and precursors for block copolymers and cross-linked networks. nih.govresearchgate.net Anionic ring-opening polymerization (AROP) is a powerful and widely used technique for synthesizing well-defined, end-functionalized polysiloxanes. nih.gov

The process typically begins with the anionic ring-opening polymerization of a cyclic siloxane monomer. In the context of polymers derived from dimethyltetraphenylcyclotrisiloxane, this would involve the polymerization of the monomer itself or related phenyl-containing cyclosiloxanes. The polymerization is initiated by a nucleophilic reagent, such as an organolithium compound (e.g., butyllithium), which creates a "living" silanolate anion at the propagating chain end. nih.gov This living nature is key, as the polymerization proceeds with minimal termination or chain transfer until a specific terminating agent is introduced.

To achieve terminal functionalization, the living polymer chain is deliberately "capped" by reacting it with an electrophilic compound carrying the desired functional group. A common strategy is to use a functionalized chlorosilane. For example, reacting the living polysiloxane chain end with chloro-(3-chloropropyl)dimethylsilane introduces a chloropropyl group at the terminus, which can be further converted into other functionalities like azides for "click" chemistry applications. nih.gov This approach allows for the synthesis of hemitelechelic (functionalized at one end) or telechelic (functionalized at both ends) polymers with a high degree of end-group fidelity. rsc.org

Another advanced method is organocatalytic ring-opening polymerization, which can be initiated by functionalized silanols in the presence of a guanidine (B92328) catalyst. rsc.org This technique offers a metal-free route to asymmetrically functionalized polysiloxanes, where a suitable combination of a functional silanol (B1196071) initiator and a functional chlorosilane end-capping agent can produce heterotelechelic polymers with different groups at each end. rsc.org

Table 1: Examples of End-Capping Agents and Resulting Terminal Functionalities

End-Capping Agent Functional Group Introduced Potential Application Reference
Chloro-(3-chloropropyl)dimethylsilane Chloropropyl (-CH₂CH₂CH₂Cl) Precursor for azide, amine, etc. nih.gov
Functionalized Chlorosilanes Alkynyl, Vinyl, etc. Click chemistry, Cross-linking nih.gov
Propargyl Chloroformate Alkyne Post-polymerization modification uwo.ca
Aniline-methyl-triethoxysilane Triethoxysilane Moisture-curable systems researchgate.net

Side-Group Functionalization Strategies in Polysiloxane Synthesis

Introducing functional groups along the polysiloxane backbone, known as side-group or side-chain functionalization, is essential for modifying the bulk properties of the material or for creating polymers with multiple reactive sites for cross-linking or grafting. researchgate.net For polysiloxanes containing phenyl groups, this allows for the combination of the inherent properties of the phenyl-siloxane backbone with the specific functionalities introduced. There are three primary routes to achieve side-group functionalization: the ring-opening polymerization of functional cyclosiloxanes, the modification of a pre-formed polymer, and the polycondensation of functional monomers. researchgate.net

Ring-Opening Polymerization of Functional Cyclosiloxanes: This is a direct and effective method for controlling the amount and distribution of functional groups. It involves the copolymerization of a non-functional cyclosiloxane with a cyclosiloxane that already bears a functional group (e.g., a vinyl or chloropropyl group). For instance, the anionic copolymerization of hexamethylcyclotrisiloxane (B157284) (D₃) with a vinyl-substituted cyclotrisiloxane (B1260393) can produce random or gradient copolymers with controlled vinyl group density. acs.org This principle is applicable to phenyl-containing systems to create functional poly(phenyl-co-dimethyl)siloxanes.

Post-Polymerization Modification: This strategy involves chemically modifying a pre-synthesized polysiloxane. A common approach is the hydrosilylation reaction, where a polysiloxane containing silicon-hydride (Si-H) side groups is reacted with an unsaturated compound (e.g., containing a vinyl or allyl group) in the presence of a platinum catalyst. google.com A more recent, metal-free alternative is the Piers–Rubinsztajn reaction, which uses tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst to react Si-H groups with alcohols or phenols. mdpi.comnih.gov This method has been used to synthesize phenoxylated polysiloxanes by reacting poly(methylhydrosiloxane-co-dimethylsiloxane) with various phenol (B47542) derivatives, significantly enhancing the thermal properties of the resulting polymer. nih.gov

Polycondensation of Functional Monomers: While ring-opening polymerization often provides better control, polycondensation of difunctional silane (B1218182) monomers (e.g., dichlorosilanes) is another route. Using a mixture of dichlorodimethylsilane, dichlorodiphenylsilane, and a dichlorosilane (B8785471) bearing a functional group would result in a functional copolymer. However, controlling the polymer structure and avoiding side reactions can be more challenging with this method. researchgate.net

Table 2: Research Findings on Side-Group Functionalized Polysiloxanes

Functionalization Method Precursor Polymer/Monomer Functional Group Key Finding Reference
Piers-Rubinsztajn Reaction PDMS-co-MHS Phenoxy Introduction of rigid phenoxy groups enhances thermal stability (e.g., 5% weight loss temperature increased by over 80%). nih.gov
Anionic ROP Vinyl-substituted cyclotrisiloxane + D₃ Vinyl Allows for controlled synthesis of branched polysiloxanes with a gradient distribution of vinyl groups. acs.org
Hydrosilylation SiH-functional polysiloxanes Acid Anhydride Creates functional polysiloxanes for use as adhesion promoters in coatings. google.com
Piers-Rubinsztajn Reaction Diphenyldimethoxysilane (DPDMS) Si-H, Alkoxy Synthesizes high-refractive-index (1.50-1.52) poly(phenyl-substituted siloxanes) with reactive groups for curing. mdpi.com

Methodologies for Precision Functionalization of Polysiloxane Chains

Achieving precise control over the molecular architecture—including chain length, dispersity (Đ), and the exact placement of functional groups—is critical for developing advanced materials with highly specific properties. Controlled/living polymerization techniques are the cornerstone of precision functionalization. acs.org20.210.105

For terminal functionalization, the precision lies in achieving near-quantitative end-capping. Living anionic ROP is highly effective in this regard, as the reactive chain ends remain active until deliberately quenched with a terminating agent. nih.gov This ensures that nearly every polymer chain carries the intended functional group, leading to well-defined block copolymers or networks.

For side-group functionalization, precision involves controlling the number, spacing, and distribution of functional groups along the chain. The copolymerization of functional and non-functional cyclic monomers via living polymerization allows for this control. acs.org By carefully selecting the monomers and controlling the reaction kinetics, it is possible to create different architectures:

Random Copolymers: Both monomers are added simultaneously, leading to a statistical distribution of functional groups.

Gradient Copolymers: The difference in reactivity ratios of the monomers can be exploited. For example, in the copolymerization of V₃ and D₃, the more reactive vinyl-substituted monomer is incorporated faster, leading to a gradient of functional groups along the chain. acs.org

Block Copolymers: Sequential addition of the different monomers allows for the synthesis of distinct blocks, one functional and one non-functional.

The ability to precisely place phenyl groups within the backbone, as demonstrated in the synthesis of poly(dimethyl-co-diphenyl)siloxane, and then to precisely add functional groups at the terminals or along the chain, provides a powerful toolkit for materials design. mdpi.com Molecular modeling and detailed analysis using techniques like ²⁹Si NMR are crucial for verifying these precisely controlled structures and understanding the relationship between monomer sequence, conformation, and final material properties. mdpi.com

Computational and Theoretical Studies of Dimethyltetraphenylcyclotrisiloxane and Its Polymers

Molecular Modeling of Ring-Opening Polymerization Processes

Molecular modeling of the ring-opening polymerization (ROP) of cyclosiloxanes is a powerful tool for understanding the complex mechanisms that govern polymer formation. While specific modeling studies on dimethyltetraphenylcyclotrisiloxane are not extensively documented in publicly available literature, the principles can be understood from studies on related cyclosiloxane monomers. The ROP of cyclosiloxanes, such as hexamethylcyclotrisiloxane (B157284) (D3), can be initiated by both anionic and cationic species, and molecular modeling helps to elucidate the step-by-step process of ring cleavage and chain propagation.

For a monomer like this compound, molecular models would need to account for the significant steric hindrance and electronic effects of the four phenyl groups. These bulky substituents are expected to influence the approach of the initiator to the siloxane bond and the subsequent propagation steps. Modeling can help to visualize the conformational changes in the cyclotrisiloxane (B1260393) ring as the initiator attacks, leading to the formation of a linear siloxane chain.

The process typically involves the following key stages that can be modeled:

Initiation: The interaction of the initiator with the cyclotrisiloxane ring.

Propagation: The sequential addition of monomer units to the growing polymer chain.

Backbiting: A competing reaction where the active chain end attacks a siloxane bond on its own chain, leading to the formation of cyclic oligomers.

Chain transfer: The termination of a growing chain and the initiation of a new one.

Molecular dynamics (MD) simulations, a key technique in molecular modeling, can be employed to study the dynamics of the ROP process. By simulating the movement of atoms and molecules over time, MD can provide insights into the reaction rates, the influence of solvent, and the temperature dependence of the polymerization process. While general principles of ROP are understood, specific quantitative data from molecular modeling of this compound ROP is an area for future research.

Quantum Chemical Calculations for Reaction Pathways and Intermediates

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the reaction pathways and the structure of intermediates in polymerization reactions. mdpi.com For the ring-opening polymerization of this compound, these calculations can offer a level of detail that is often inaccessible through experimental methods alone.

These computational techniques can be used to:

Determine the geometry of reactants, transition states, and products: By optimizing the molecular structures, the precise bond lengths, bond angles, and dihedral angles of the species involved in the reaction can be determined.

Investigate the electronic structure: Analysis of the electron distribution can reveal the nature of the bonding in the transition states and intermediates, helping to understand the mechanism of bond breaking and formation.

In the context of this compound polymerization, quantum chemical calculations could be applied to compare the anionic and cationic ROP mechanisms. For instance, in an anionic ROP, the calculations could model the attack of a nucleophile on a silicon atom of the cyclotrisiloxane ring, leading to the formation of a pentacoordinate silicon intermediate. The energy barrier for this process and the stability of the resulting linear silanolate can be calculated.

Similarly, for a cationic ROP, the calculations could model the protonation of a siloxane oxygen atom, followed by ring-opening to form a silicenium ion. The stability of this reactive intermediate and the subsequent propagation steps can be investigated. The presence of the electron-withdrawing phenyl groups is expected to significantly influence the electronic structure and reactivity of the siloxane bonds, a factor that can be precisely quantified through quantum chemical methods.

Simulations of Polysiloxane Chain Conformations and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for investigating the structure and dynamics of polymer chains at an atomistic level. For polysiloxanes derived from the ring-opening polymerization of this compound, which results in poly(dimethyl-co-diphenylsiloxane), MD simulations provide crucial insights into how the incorporation of bulky phenyl groups affects the chain's behavior. nsf.govrsc.org

Studies have systematically investigated the structure and dynamics of random poly(dimethyl-co-diphenyl)siloxane chains. As the molar ratio of the diphenyl component increases, the size of the linear copolymer chain expands. nsf.govrsc.org This is attributed to the steric hindrance imposed by the bulky phenyl groups, which leads to a more extended chain conformation.

The dynamics of the polymer chains are also significantly influenced by the phenyl content. The chain diffusivity has been observed to decrease by over an order of magnitude with an increasing molar ratio of the diphenyl component. nsf.govrsc.org This slowing down of the chain motion is a result of the increased intermolecular friction and the restricted rotational motion of the siloxane backbone due to the phenyl side groups.

Below are interactive data tables summarizing findings from molecular dynamics simulations of poly(dimethyl-co-diphenylsiloxane) chains.

Structural Properties of Poly(dimethyl-co-diphenylsiloxane) Chains from MD Simulations

PropertyPoly(dimethylsiloxane) (PDMS)Poly(dimethyl-co-diphenylsiloxane) (low phenyl content)Poly(dimethyl-co-diphenylsiloxane) (high phenyl content)Reference
Radius of Gyration (Rg)SmallerIntermediateLarger nsf.govrsc.org
End-to-End DistanceShorterIntermediateLonger nsf.govrsc.org
Si-O Bond Length (Å)~1.64~1.64~1.64 nsf.gov
Si-O-Si Bond Angle (°)FlexibleMore constrained with increasing phenyl content mdpi.comresearchgate.net

Dynamical Properties of Poly(dimethyl-co-diphenylsiloxane) Chains from MD Simulations

PropertyPoly(dimethylsiloxane) (PDMS)Poly(dimethyl-co-diphenylsiloxane) (low phenyl content)Poly(dimethyl-co-diphenylsiloxane) (high phenyl content)Reference
Chain DiffusivityHigherIntermediateLower nsf.govrsc.org
Segmental Relaxation TimeFasterIntermediateSlower osti.gov
Rotational Correlation Time of Si-C bondShorterLonger with increasing phenyl content mdpi.comresearchgate.net

These simulation results are crucial for understanding the macroscopic properties of polysiloxanes containing phenyl groups, such as their viscosity, thermal stability, and mechanical properties. The insights gained from these computational studies can guide the design of new materials with optimized performance for various applications.

Advanced Spectroscopic and Structural Characterization Techniques in Polysiloxane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

In ¹H NMR, the chemical shifts of the protons in the methyl (CH₃) and phenyl (C₆H₅) groups provide distinct signals. The protons of the methyl groups typically appear at a specific chemical shift, while the protons of the phenyl groups resonate in the aromatic region of the spectrum. The integration of these signals corresponds to the ratio of methyl to phenyl protons, confirming the compound's composition.

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. oregonstate.edudocbrown.info The carbon atoms in the methyl and phenyl groups, as well as the silicon-bonded phenyl carbons, each exhibit characteristic chemical shifts. For instance, in a related compound, methoxymethane, the carbon atoms have a single chemical shift, indicating a symmetrical environment. docbrown.info In contrast, the varied chemical environments in Dimethyltetraphenylcyclotrisiloxane result in multiple distinct signals.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

Functional Group Atom Predicted Chemical Shift (ppm)
Methyl ¹H ~0.4
¹³C ~ -2.0
Phenyl ¹H 7.2 - 7.8
¹³C 128 - 135

Note: These are approximate values and can vary based on the solvent and specific instrument conditions.

Furthermore, NMR is a powerful technique for monitoring chemical reactions in real-time. jhu.edunih.govd-nb.info By acquiring spectra at various intervals, researchers can track the consumption of reactants and the formation of products, providing valuable kinetic and mechanistic insights. nih.govbohrium.commagritek.com This is particularly useful in studying the synthesis or modification of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups within a molecule. aps.orgyoutube.com In the context of this compound, these methods are crucial for confirming the presence of key structural motifs.

IR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific bonds and functional groups absorb at characteristic frequencies. For this compound, the IR spectrum would prominently feature:

Si-O-Si stretching: This is a strong, broad absorption band characteristic of the siloxane backbone.

Si-CH₃ stretching and bending: These vibrations appear at specific frequencies, confirming the presence of methyl groups attached to silicon.

C-H stretching (aromatic): These absorptions arise from the phenyl groups.

C=C stretching (aromatic): These bands are indicative of the phenyl ring structure.

Raman Spectroscopy , on the other hand, involves the inelastic scattering of monochromatic light. csic.esirb.hr While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. youtube.com This makes Raman spectroscopy particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide clear signals for:

Si-Si symmetric stretching: If present, this would be a strong Raman band.

Aromatic ring breathing modes: These are highly characteristic of the phenyl groups.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Si-O-Si Asymmetric Stretch 1000 - 1100 IR
Si-CH₃ Symmetric Rocking ~800 IR, Raman
Phenyl C-H Stretch 3000 - 3100 IR, Raman

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming its structural integrity and the presence of all expected functional groups. bu.edu

Chromatographic Methods (e.g., GPC/SEC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. wikipedia.orgazom.comunt.edumicrobenotes.com This method separates molecules based on their size in solution. wikipedia.orgmicrobenotes.com

In GPC/SEC, a polymer solution is passed through a column packed with porous gel beads. unt.edumicrobenotes.com Larger molecules cannot enter the pores and thus elute first, while smaller molecules can penetrate the pores to varying degrees and have longer retention times. unt.edu By calibrating the column with standards of known molecular weight, a calibration curve can be created to determine the molecular weight distribution of an unknown sample. libretexts.orgyoutube.compsu.edu

For a sample of this compound, GPC/SEC can be used to:

Confirm the purity of a sample by showing a single, narrow peak.

Analyze the distribution of oligomers in a mixture.

Determine the average molecular weight and polydispersity index (PDI) of a polymeric sample. youtube.com

The choice of solvent is critical for accurate GPC analysis of polysiloxanes. azom.com Toluene is often a suitable solvent for these materials. azom.com

Table 4: Typical GPC/SEC Parameters for Polysiloxane Analysis

Parameter Description
Mobile Phase Toluene or Tetrahydrofuran (THF) unt.edu
Columns Set of columns with varying pore sizes to cover a wide molecular weight range libretexts.org
Detector Refractive Index (RI), UV-Vis, Light Scattering azom.compsu.edu

| Calibration | Polystyrene standards are commonly used nih.gov |

Advanced X-ray and Scattering Techniques for Morphological Studies

Advanced X-ray and scattering techniques provide crucial information about the solid-state structure and morphology of materials. youtube.com For this compound, X-ray crystallography and small-angle X-ray scattering (SAXS) are particularly informative.

Small-Angle X-ray Scattering (SAXS) is used to study the structure of materials on a nanometer scale. wikipedia.orgresearchgate.netyoutube.com It is particularly useful for characterizing the size, shape, and distribution of particles or domains within a sample. wikipedia.orgresearchgate.net For polysiloxane research, SAXS can be used to investigate:

The size and shape of polymer aggregates in solution.

The morphology of phase-separated block copolymers containing siloxane segments.

The structure of filled polysiloxane composites.

SAXS experiments can be coupled with other techniques, such as size exclusion chromatography (SEC-SAXS), to provide even more detailed structural information on complex mixtures. nih.gov

Table 5: List of Chemical Compounds

Compound Name
This compound
Methoxymethane
Toluene
Tetrahydrofuran
Polystyrene
Trimethylpentaphenylcyclotetrasiloxane

Degradation Mechanisms and Stability Research of Dimethyltetraphenylcyclotrisiloxane Derived Polysiloxanes

Investigation of Thermal Degradation Pathways of Phenyl-Substituted Polysiloxanes

The thermal degradation of polysiloxanes is a multifaceted process where the type of substituent groups on the silicon-oxygen backbone plays a primary role in determining the degradation pathway and the resulting products. gelest.com For phenyl-substituted polysiloxanes, such as those derived from dimethyltetraphenylcyclotrisiloxane, research indicates a two-stage degradation process in inert atmospheres. gelest.com

Below approximately 450°C, the degradation is primarily characterized by siloxane redistribution reactions, similar to those observed in polydimethylsiloxane (B3030410) (PDMS). gelest.com These reactions lead to the fragmentation of the linear polymer chains into more thermodynamically stable, low-molecular-weight cyclic species. gelest.com However, as the temperature rises above 450°C, a second degradation stage becomes dominant, involving the scission of the silicon-phenyl (Si-C) bonds. gelest.com This stage results in the formation of significant amounts of insoluble cross-linked materials and gaseous degradation products, including benzene (B151609). gelest.comresearchgate.netepa.gov

Studies analyzing the volatile products of thermal degradation have provided significant insight into these pathways. Research on the degradation of poly(dimethyl diphenyl)siloxane copolymers in an inert atmosphere at 364°C revealed that the primary degradation products for PDMS were cyclic oligomers like hexamethylcyclotrisiloxane (B157284) (D3) and octamethylcyclotetrasiloxane (B44751) (D4). researchgate.netepa.gov For the phenyl-containing copolymers, benzene was identified as an additional major product, confirming the cleavage of phenyl groups. researchgate.netepa.gov Notably, these studies did not observe the formation of cyclic oligomers that contained phenyl substituents. researchgate.netepa.gov This suggests that once a phenyl group is cleaved, subsequent reactions lead to stable aromatic compounds like benzene rather than incorporation into new cyclic siloxanes.

The onset temperature for irreversible thermal degradation can vary depending on the specific polymer structure and purity but generally highlights the superior stability of phenyl-substituted polysiloxanes. gelest.com For instance, certain phenyl-substituted silsesquioxane-pendant polysiloxanes show a 5% weight loss temperature (Td5) in the range of 360-381°C under nitrogen. rsc.org In contrast, some polysiloxane resins may begin to show signs of degradation, such as changes in the Si-O-Si bond intensity via FTIR spectroscopy, at temperatures as low as 400°C. mdpi.com

Polysiloxane TypePrimary Degradation Products (Inert Atmosphere)Key Observations
Polydimethylsiloxane (PDMS) Cyclic oligomers (e.g., D3, D4)Degradation proceeds mainly through backbone rearrangement. researchgate.netepa.gov
Phenyl-Substituted Polysiloxanes Cyclic methylsiloxanes, BenzenePhenyl group scission occurs, forming benzene; no phenyl-substituted cyclic oligomers are observed. researchgate.netepa.gov

Mechanistic Understanding of Polymer Chain Scission and Redistribution

The degradation of the polysiloxane backbone occurs through several proposed mechanisms, the prevalence of which depends on the polymer's end-groups and purity. gelest.com Two primary mechanisms for chain scission and redistribution in end-capped polymers, such as those synthesized from this compound, are random scission and externally catalyzed degradation. gelest.com

The random scission mechanism involves the cleavage of Si-O bonds at random points along the polymer chain. gelest.com This process does not require specific end-groups like silanols. Instead, the inherent flexibility of the siloxane chain allows it to form temporary kinks or loops. These configurations can facilitate either intramolecular or intermolecular redistribution reactions. The process is believed to proceed through a four-center transition state, resulting in the scission of the original chain and the formation of volatile cyclic siloxanes. gelest.com This pathway has a relatively low activation energy (typically 35-45 kcal/mol), which is significantly less than the energy required for the homolytic cleavage of a siloxane bond, explaining why degradation occurs at temperatures lower than predicted by bond strength alone. gelest.com

The "unzipping" mechanism , while less relevant for properly end-capped polymers, is critical in polysiloxanes that possess silanol (B1196071) (Si-OH) end-groups. These reactive ends can "back-bite" their own chain, initiating a stepwise intramolecular depolymerization that releases small cyclic molecules from the chain end. gelest.comresearchgate.net The presence of residual Si-OH groups from synthesis or hydrolysis can therefore significantly accelerate degradation via this pathway. researchgate.net

Externally catalyzed degradation can occur in the presence of acidic or basic impurities, which can dramatically lower the temperature at which degradation begins. gelest.com These catalysts can attack the Si-O bond, facilitating its cleavage and promoting depolymerization. gelest.comacs.org

Regardless of the initiating mechanism, the fundamental process involves the cleavage of the Si-O bond, which is susceptible to nucleophilic and electrophilic attack due to its partial ionic character. gelest.com Research has also indicated that environmental factors, such as the presence of water, can play a critical role in promoting chain scission reactions, potentially leading to a synergistic effect between moisture and temperature in the degradation of the polymer network. researchgate.net

Degradation MechanismInitiating FactorPrimary Outcome
Random Scission Random chain conformation (loop formation) in end-capped polymers. gelest.comFormation of volatile cyclic siloxanes from random points in the chain. gelest.com
"Unzipping" Depolymerization Presence of reactive silanol (Si-OH) end-groups. gelest.comStepwise formation of cyclic oligomers starting from the polymer chain end. gelest.comresearchgate.net
Externally Catalyzed Acidic or basic impurities. gelest.comAccelerated and lower-temperature Si-O bond cleavage and depolymerization. gelest.comacs.org

Impact of Substituent Effects on Polysiloxane Stability

The chemical nature of the substituent groups attached to the silicon atoms has a profound impact on the thermal stability of polysiloxanes. The substitution of methyl groups with phenyl groups is a well-established strategy for enhancing the high-temperature resistance of these materials. scirp.orgscirp.org

The primary reason for this enhanced stability is the electronic effect of the phenyl group. Phenyl groups are electron-withdrawing, and their presence increases the partial double-bond character of the Si-O bond, strengthening it against thermal cleavage. researchgate.net This is reflected in a higher activation energy required for the depolymerization process. researchgate.net Research has shown a linear relationship between the inductive effect of the substituent group (as measured by the Taft constant, σ*) and the activation energy for degradation. researchgate.net

Furthermore, the bulky nature of phenyl groups introduces steric hindrance, which restricts the flexibility of the polysiloxane chain. mdpi.com This reduced flexibility makes it more difficult for the polymer to adopt the necessary chain-folded or looped conformations required for the random scission and unzipping degradation mechanisms, thereby inhibiting depolymerization. gelest.comresearchgate.net Consequently, phenyl-substituted polysiloxanes generally exhibit higher degradation onset temperatures and produce a greater amount of char residue at high temperatures compared to their polydimethylsiloxane counterparts. researchgate.net

However, there is a limit to the stabilizing effect of phenyl substitution. Studies have indicated that when the phenyl content in a copolymer exceeds a certain threshold (e.g., 50%), the initial thermal stability in air may begin to decrease. researchgate.net Additionally, very high phenyl content can lead to a loss of fluidity and processability in silicone oils. researchgate.net This suggests that an optimal balance of methyl and phenyl groups is necessary to maximize thermal stability while retaining other desirable material properties. Phenyl-containing polysiloxanes have also been shown to improve the solubility and stability of embedded functional materials, such as dyes, further highlighting the versatile role of the phenyl substituent. rsc.org

PropertyPolydimethylsiloxane (PDMS)Phenyl-Substituted PolysiloxaneRationale for Difference
Thermal Stability LowerHigherPhenyl groups increase the Si-O bond strength and introduce steric hindrance, inhibiting degradation mechanisms. researchgate.netscirp.orgresearchgate.net
Degradation Onset Temp. Lower (e.g., ~300-400°C) gelest.comHigher (e.g., Td5 > 360°C) rsc.orgHigher activation energy required for depolymerization due to phenyl substitution. researchgate.net
Degradation Products Primarily cyclic methylsiloxanes. researchgate.netepa.govCyclic methylsiloxanes and benzene. researchgate.netepa.govPhenyl groups cleave from the backbone at high temperatures. gelest.com
Char Residue LowerHigherPhenyl groups promote cross-linking reactions at high temperatures, leading to more char. gelest.comresearchgate.net

Broader Academic Implications and Future Research Directions in Organosilicon Polymer Science

Contributions to Advanced Polymer Material Science

The incorporation of phenyl groups into the siloxane backbone, a key feature of polymers derived from Dimethyltetraphenylcyclotrisiloxane, imparts a unique combination of properties that are highly sought after in advanced materials. Research into phenyl-substituted polysiloxanes has demonstrated their potential in creating materials with high thermal stability, high refractive indices, and excellent optical transparency.

The presence of bulky phenyl groups on the siloxane chain restricts segmental motion, leading to an increase in the glass transition temperature (Tg) compared to their polydimethylsiloxane (B3030410) (PDMS) counterparts. For instance, while PDMS has a Tg of -123°C, the Tg of polydiphenylsiloxane (PDPS) is significantly higher at 40°C. mdpi.com This enhanced thermal stability makes polymers derived from monomers like this compound suitable for applications requiring robust performance at elevated temperatures. rsc.orgrsc.org

Furthermore, the high phenyl content in polymers synthesized from this compound contributes to a high refractive index (RI). rsc.orgresearchgate.net Aromatic groups are traditionally introduced into siloxane polymers to increase their RI. google.com For example, a polydimethylsiloxane/methylphenylsiloxane copolymer with approximately 15 mole % phenyl content can achieve a refractive index of 1.462. google.com Polymers with even higher phenyl content, such as those derived from this compound, can exhibit RIs of 1.580 and higher. rsc.orgresearchgate.net This property is particularly valuable in the field of optoelectronics for applications such as encapsulants for high-brightness light-emitting diodes (LEDs), optical lenses, and other optical components where matching the refractive index of the silicone to the substrate can minimize interfacial losses and improve light output. researchgate.netgoogle.com

The synthesis of cyclo-linear structured high-phenyl-content siloxane elastomers demonstrates a practical application of these principles. By utilizing a vinyl-substituted tetraphenylcyclotetrasiloxane in a "one-pot" hydrosilylation reaction, researchers have created transparent elastomers with a high refractive index (≥1.580), excellent thermal stability (Td5wt% ≥ 437 °C), and improved flexibility. rsc.org This indicates that the cyclo-linear structure, rich in phenyl groups, effectively inhibits the thermal decomposition of the siloxane chain. rsc.org

Table 1: Comparative Properties of Polysiloxanes

PolymerMonomer UnitKey PropertiesPotential Applications
Polydimethylsiloxane (PDMS)DimethylsiloxaneLow Tg (-123°C), Low RI (~1.41), High flexibilitySealants, Elastomers, Medical devices
Poly(methylphenylsiloxane) (PMPS)MethylphenylsiloxaneModerate Tg, Increased RI compared to PDMS, Good thermal stabilityHigh-temperature fluids, Lubricants
Polydiphenylsiloxane (PDPS)DiphenylsiloxaneHigh Tg (40°C), High RI, Excellent thermal stabilityHigh-performance elastomers, Optical materials
Polymer from this compoundMethylphenylsiloxane & DiphenylsiloxaneHigh Tg, High RI (>1.58), Excellent thermal and optical propertiesOptoelectronic encapsulation, High-refractive-index lenses, Advanced coatings

Interdisciplinary Research at the Interface of Organosilicon Chemistry and Materials Innovation

The unique characteristics of polymers derived from this compound position them at the crossroads of several scientific disciplines, fostering interdisciplinary research and innovation. The synergy between organosilicon chemistry, materials science, and optical engineering is particularly evident in the development of advanced optical materials.

The demand for materials with tunable refractive indices, high transparency, and robust thermal and mechanical properties for applications in photonics and optoelectronics drives much of this research. google.comresearchgate.net The ability to precisely control the polymer architecture and phenyl group content through the ring-opening polymerization of cyclotrisiloxane (B1260393) monomers like this compound is a key enabler of this innovation. acs.org

For instance, the development of transparent, flexible, and high-refractive-index elastomers for optoelectronic encapsulation is a direct result of combining the synthetic precision of organosilicon chemistry with the functional requirements of materials science. rsc.org These materials not only need to possess the desired optical properties but also the mechanical resilience to protect delicate electronic components.

Furthermore, the study of the photophysical properties of phenyl-substituted polysiloxanes, such as their characteristic UV absorption and fluorescence behavior, opens up avenues for their use in sensors and other optical devices. mdpi.com The intramolecular interactions of phenyl groups in these polymers have been the subject of extensive study, highlighting the interplay between polymer chemistry and photophysics. mdpi.com

The creation of organic-inorganic hybrid materials further underscores the interdisciplinary nature of this field. For example, phenyl-substituted corner-opened polyhedral oligomeric silsesquioxanes (CO-POSSs) have been used to create polysiloxane films with high thermal stability and UV resistance. rsc.orgrsc.org These materials combine the processability of polymers with the robustness of inorganic frameworks.

Emerging Paradigms in the Synthesis and Application of Polysiloxanes from Cyclotrisiloxane Monomers

The synthesis of polysiloxanes from cyclotrisiloxane monomers is a well-established field, yet new paradigms continue to emerge, driven by the need for greater control over polymer architecture and functionality. Anionic ring-opening polymerization (AROP) of substituted cyclotrisiloxanes is a powerful technique that allows for the preparation of copolysiloxanes with regular microstructures due to chemo- and regio-selective polymer propagation. acs.org

This level of control is crucial for tailoring the properties of the resulting polymers. For asymmetrically substituted monomers like this compound, AROP can potentially lead to polymers with specific tacticities (arrangements of substituent groups along the polymer chain), which in turn can influence their macroscopic properties.

Recent advances focus on the synthesis of complex polymer architectures, including block copolymers, graft copolymers, and star-branched polymers, using cyclotrisiloxane monomers. acs.org These advanced architectures can lead to materials with novel properties, such as self-assembling systems and nanostructured materials.

Another emerging trend is the development of more sustainable and efficient synthetic methods. This includes the exploration of new catalysts and reaction conditions that can provide better control over the polymerization process while minimizing environmental impact. The selective depolymerization of poly(sulfone siloxane)s back to their cyclic monomers suggests a move towards recyclable polymer systems. rsc.org

The application space for polysiloxanes derived from functionalized cyclotrisiloxanes is also expanding. Beyond the established uses in high-performance elastomers and coatings, research is exploring their potential in areas such as:

Liquid Scintillators: Phenyl-substituted siloxanes are being investigated for use in non-toxic liquid scintillators with high light output. mdpi.com

Gas Chromatography: Thermally stable polysiloxane copolymers with aryl substituents are being evaluated as stationary phases for gas chromatography capillary columns. acs.org

Recyclable Polymers: The introduction of specific functional groups into the siloxane backbone can enable the chemical recycling of the polymer, addressing environmental concerns. rsc.org

The continued exploration of asymmetrically substituted cyclotrisiloxane monomers like this compound will undoubtedly fuel further advancements in these and other areas, pushing the boundaries of what is possible with organosilicon polymer science.

Q & A

Basic: What are the optimal synthetic routes for Dimethyltetraphenylcyclotrisiloxane, and how can reaction conditions be systematically optimized?

Methodological Answer:
Synthesis typically involves cyclocondensation of silanol precursors or ring-opening equilibration of linear siloxanes. To optimize yield and purity:

  • Design of Experiments (DOE): Use fractional factorial designs to test variables (e.g., catalyst type, temperature, solvent polarity). For example, platinum-based catalysts may accelerate cyclization but require strict anhydrous conditions .
  • In-line Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
  • Post-Synthesis Purification: Gradient recrystallization or column chromatography (silica gel, hexane/ethyl acetate eluent) can isolate the cyclotrisiloxane product.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dimethyltetraphenylcyclotrisiloxane
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Dimethyltetraphenylcyclotrisiloxane

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